molecular formula C23H16BrNO3 B2725390 4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923186-35-0

4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2725390
CAS RN: 923186-35-0
M. Wt: 434.289
InChI Key: UXXIOCZXYPTCEG-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is an organic compound that contains a benzamide moiety, a chromenone moiety, and a bromine atom. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromenone and benzamide moieties, followed by their coupling. The bromine atom could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the benzene and chromenone rings, which could impart interesting optical properties. The presence of the amide functional group could also enable hydrogen bonding .


Chemical Reactions Analysis

As an organic compound, “this compound” could participate in various chemical reactions. The bromine atom could be replaced via nucleophilic substitution reactions, and the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

The chemical compound has been a subject of interest in the synthesis and characterization of various derivatives and complexes. For instance, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been explored, revealing insights into their structural properties and potential applications in coordination chemistry (Binzet et al., 2009). This research highlights the chemical's versatility in forming metal complexes that could have implications in catalysis and materials science.

Antipathogenic Activity

The compound also finds applications in the development of antipathogenic agents. Research on new thiourea derivatives, for example, has demonstrated significant antipathogenic activity, especially against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties, addressing a critical need in medical treatment and infection control.

GPR35 Agonist

Further research has identified derivatives as potent and selective agonists for the G protein-coupled receptor GPR35, indicating potential therapeutic applications in diseases where GPR35 is implicated (Thimm et al., 2013). This receptor has been associated with various physiological and pathological processes, suggesting that targeting it could offer new avenues for drug development.

Anti-proliferative Properties

Derivatives of the compound have also been investigated for their anti-proliferative properties against cancer cell lines. For example, benzochromene derivatives have shown increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines (Ahagh et al., 2019). This research underscores the potential of such derivatives in the development of new chemotherapeutic agents targeting apoptosis pathways in cancer cells.

Molecular Interactions and DFT Calculations

The study of molecular interactions and density functional theory (DFT) calculations of antipyrine-like derivatives, including those containing the compound , provides insights into their chemical behavior and potential applications in designing more effective molecules for various applications (Saeed et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of benzamide and chromenone derivatives is a vibrant field of research due to their potential biological activities. Future research could explore the synthesis of new derivatives, their physical and chemical properties, and their potential applications in medicine or other fields .

properties

IUPAC Name

4-bromo-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIOCZXYPTCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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